![molecular formula C29H51ClN2O3 B3044024 DL-Ppmp CAS No. 139889-53-5](/img/structure/B3044024.png)
DL-Ppmp
Overview
Description
DL-Ppmp, also known as DL-phenylpiperazine, is a ceramide analog and an inhibitor of glucosylceramide synthase . It is used in various research contexts due to its role in glycosphingolipid biosynthesis .
Molecular Structure Analysis
DL-Ppmp has a molecular formula of C29H50N2O3 and a molecular weight of 511.19 . It is a glucosylceramide synthase inhibitor .Chemical Reactions Analysis
DL-Ppmp is known to inhibit MDR1 gene expression in KBV(200) cells at the mRNA level . It is also found to increase 4-HPR-induced ceramides .Physical And Chemical Properties Analysis
DL-Ppmp is a colorless or slightly amber glassy low-melting solid . It is a very thermally stable material and does not show any signs of degradation up to 330ºC .Scientific Research Applications
- DL-PPMP’s primary role lies in inhibiting glucosylceramide synthase, a key enzyme involved in glycosphingolipid biosynthesis. By altering glycosphingolipid levels, researchers can investigate their impact on cell membrane properties, lipid composition, and fluidity .
- Glucosylceramide synthase plays a role in cell growth, apoptosis, and autophagy. DL-PPMP’s inhibition of this enzyme makes it relevant for cancer studies. Researchers explore how altered glycosphingolipid metabolism affects cancer cell survival, proliferation, and response to therapies .
- Abnormal sphingolipid metabolism is implicated in neurodegenerative disorders. DL-PPMP’s ability to modulate glycosphingolipid levels may offer insights into diseases like Alzheimer’s, Parkinson’s, and Huntington’s. Researchers investigate its impact on neuronal function and survival .
- Glycosphingolipids play a role in immune cell signaling and inflammation. DL-PPMP can be used to study how altered glycosphingolipid profiles affect immune responses, cytokine production, and inflammatory pathways .
- DL-PPMP serves as a valuable tool for identifying potential drug targets. By understanding the effects of glucosylceramide synthase inhibition, researchers can identify novel pathways for therapeutic intervention .
- Glycosphingolipids are essential components of lipid rafts—specialized membrane microdomains involved in cell signaling. DL-PPMP allows researchers to explore the role of glycosphingolipids in lipid raft formation, protein localization, and intracellular communication .
Cell Membrane Properties and Lipid Metabolism
Cancer Research
Neurodegenerative Diseases
Inflammation and Immune Response
Drug Development and Target Identification
Lipid Rafts and Membrane Microdomains
Mechanism of Action
Target of Action
DL-Ppmp, also known as DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, is primarily an inhibitor of glucosylceramide synthase . Glucosylceramide synthase is a key enzyme involved in glycosphingolipid biosynthesis . It also inhibits the activity of sphingosine synthetase in Plasmodium falciparum .
Mode of Action
DL-Ppmp inhibits the activity of glucosylceramide synthase by 70, 41, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM . It also inhibits sphingosine synthetase by binding to a substrate that mimics sphingosine . This leads to a rapid decline in sensitive sphingomyelin synthase (SSS) activity .
Biochemical Pathways
The inhibition of glucosylceramide synthase and sphingosine synthase by DL-Ppmp disrupts the biosynthesis of glycosphingolipids . This disruption affects cell membrane properties and intracellular signaling pathways .
Result of Action
The inhibition of glucosylceramide synthase and sphingosine synthase by DL-Ppmp leads to altered glycosphingolipid levels, which can impact cell membrane properties and intracellular signaling pathways . It also selectively disrupts the interconnected tubular network of TVM in the cytoplasm of the host cell, blocking the proliferation of the parasite .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Ppmp |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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